5,6-Dimethylpyridin-3-ol
Description
5,6-Dimethylpyridin-3-ol (CAS 61893-00-3) is a pyridine derivative with hydroxyl and methyl substituents at positions 3, 5, and 6 of the aromatic ring. Its molecular formula is C₇H₉NO, with a molecular weight of 123.16 g/mol . The compound’s structure combines electron-donating methyl groups with a polar hydroxyl group, influencing its physicochemical properties, such as solubility in polar solvents and acidity.
Properties
IUPAC Name |
5,6-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)4-8-6(5)2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTRFFUZXBNJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440246 | |
| Record name | 3-Hydroxy-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-00-3 | |
| Record name | 3-Hydroxy-5,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridin-3-ol can be achieved through various methods. One common approach involves the hydrogenation of 3,5-dimethylpyridine using a Ru/C catalyst in a trickle bed reactor. The reaction is performed under hydrogen gas at 300°C, and the catalyst is prepared by the impregnation method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated pyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-keto-5,6-dimethylpyridine.
Reduction: Formation of 3-hydroxy-5,6-dimethylpiperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethylpyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
5,6-Dimethoxypyridin-3-ol
- Structure : Methoxy (-OCH₃) groups at positions 5 and 6; hydroxyl (-OH) at position 3.
- Molecular Formula: C₇H₉NO₃.
- Key Differences :
- Electronic Effects : Methoxy groups are electron-donating via resonance but electron-withdrawing inductively, contrasting with the purely electron-donating methyl groups in 5,6-Dimethylpyridin-3-ol. This difference may lower the hydroxyl group’s acidity (higher pKa) compared to the methyl-substituted analog .
- Reactivity : Methoxy groups enhance susceptibility to demethylation or nucleophilic substitution reactions, unlike the inert methyl groups.
2,6-Dimethylpyridin-3-ol (CAS 1122-43-6)
- Structure : Methyl groups at positions 2 and 6; hydroxyl at position 3.
- Molecular Formula: C₇H₉NO (same as this compound).
- Key Differences :
- Steric Effects : Methyl groups at positions 2 and 6 flank the hydroxyl group, creating significant steric hindrance. This may reduce hydrogen-bonding capacity or limit access to the hydroxyl group in reactions .
- Acidity : Steric hindrance near the hydroxyl group could slightly increase pKa compared to this compound, where methyl groups are farther from the -OH.
6-Methyl-3-pyridinol
- Structure : Single methyl group at position 6; hydroxyl at position 3.
- Molecular Formula: C₆H₇NO.
- Key Differences :
4-Chloro-2,6-dimethylpyridin-3-ol
- Structure : Chlorine at position 4; methyl groups at 2 and 6; hydroxyl at 3.
- Molecular Formula: C₇H₈ClNO.
- Key Differences: Electronic Effects: The electron-withdrawing chlorine increases the hydroxyl group’s acidity (lower pKa) compared to this compound. Reactivity: Chlorine enables electrophilic substitution reactions (e.g., Suzuki coupling), which are less feasible in the non-halogenated analog .
Comparative Data Table
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 5,6-Me; 3-OH | C₇H₉NO | 123.16 | Moderate acidity, steric hindrance |
| 5,6-Dimethoxypyridin-3-ol | 5,6-OMe; 3-OH | C₇H₉NO₃ | 155.15 | Higher pKa, reactive methoxy groups |
| 2,6-Dimethylpyridin-3-ol | 2,6-Me; 3-OH | C₇H₉NO | 123.16 | High steric hindrance, lower solubility |
| 6-Methyl-3-pyridinol | 6-Me; 3-OH | C₆H₇NO | 109.13 | Higher solubility, lower molecular weight |
| 4-Chloro-2,6-dimethylpyridin-3-ol | 4-Cl; 2,6-Me; 3-OH | C₇H₈ClNO | 157.60 | Increased acidity, halogen reactivity |
Limitations and Gaps
- Contradictions : While 5,6-Dimethoxypyridin-3-ol is cited in , its direct comparison to the methylated analog lacks experimental pKa or reactivity data.
Biological Activity
5,6-Dimethylpyridin-3-ol, also known as 3-hydroxy-5,6-dimethylpyridine, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.
This compound is a pyridine derivative with a hydroxyl group at the 3-position and methyl groups at the 5 and 6 positions. Its chemical structure can be represented as follows:
This structure allows for various interactions with biological molecules, influencing its biological activity.
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential therapeutic applications in treating inflammatory diseases .
3. Cytoprotective Activity:
In vitro studies have shown that derivatives of this compound provide cytoprotective effects against oxidative stress-induced damage. This property is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
The exact molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is suggested that the compound interacts with various biomolecular targets through hydrogen bonding and electrostatic interactions due to its hydroxyl group. This interaction may lead to alterations in enzyme activities or receptor functions, contributing to its observed biological effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Activity: A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL.
- Anti-inflammatory Research: In an animal model of colitis, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory bowel disease .
Applications in Scientific Research
This compound serves various roles in scientific research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
